2-Ethyl-1-(piperidin-3-yl)-1H-benzo[d]imidazole
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Overview
Description
2-Ethyl-1-(piperidin-3-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core fused with a piperidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The presence of both the benzimidazole and piperidine moieties endows it with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1-(piperidin-3-yl)-1H-benzo[d]imidazole typically involves the condensation of a suitable benzimidazole precursor with a piperidine derivative. One common method involves the reaction of 2-ethylbenzimidazole with 3-chloropiperidine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts such as palladium or nickel may be employed to facilitate the coupling reactions. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-1-(piperidin-3-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to reduce any nitro or carbonyl groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of hydroxylated or ketone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-Ethyl-1-(piperidin-3-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and luminescent materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-(piperidin-3-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity. Pathways involved include inhibition of signal transduction pathways, modulation of gene expression, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Piperidine Derivatives: Compounds like piperine and piperidine itself share the piperidine ring structure and exhibit similar biological activities.
Benzimidazole Derivatives: Compounds such as albendazole and mebendazole share the benzimidazole core and are known for their antiparasitic properties.
Uniqueness: 2-Ethyl-1-(piperidin-3-yl)-1H-benzo[d]imidazole is unique due to the combination of the benzimidazole and piperidine moieties, which confer a distinct set of chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-ethyl-1-piperidin-3-ylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-2-14-16-12-7-3-4-8-13(12)17(14)11-6-5-9-15-10-11/h3-4,7-8,11,15H,2,5-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOPYLDFNZTWLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1C3CCCNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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